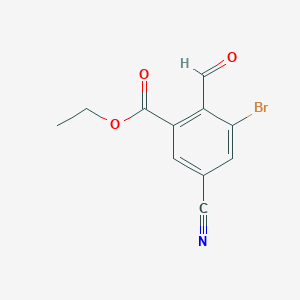

Ethyl 3-bromo-5-cyano-2-formylbenzoate

Description

Properties

IUPAC Name |

ethyl 3-bromo-5-cyano-2-formylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO3/c1-2-16-11(15)8-3-7(5-13)4-10(12)9(8)6-14/h3-4,6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRDWFBZOCZRRLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=CC(=C1)C#N)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 3-bromo-5-cyano-2-formylbenzoate and Its Isomers: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core Properties of Substituted Ethyl Bromobenzaldehydes

The physicochemical properties of these compounds are crucial for their handling, reactivity, and pharmacokinetic profiles in potential drug candidates. The following tables summarize the key data for the identified isomers.

Chemical Identification

| Compound Name | CAS Number | PubChem CID |

| Ethyl 3-bromo-6-cyano-2-formylbenzoate | 1805189-20-1 | 134650294 |

| Ethyl 2-bromo-3-cyano-5-formylbenzoate | Not Available | 121227733 |

| Ethyl 3-bromo-5-formyl-2-methylbenzoate | 2384326-28-5 | Not Available |

Physical and Computed Properties

| Property | Ethyl 3-bromo-6-cyano-2-formylbenzoate | Ethyl 2-bromo-3-cyano-5-formylbenzoate | Ethyl 3-bromo-5-formyl-2-methylbenzoate |

| Molecular Formula | C₁₁H₈BrNO₃ | C₁₁H₈BrNO₃ | C₁₁H₁₁BrO₃ |

| Molecular Weight | 282.09 g/mol | 282.09 g/mol | 271.11 g/mol |

| Appearance | Not Specified | Not Specified | Solid |

| Melting Point | Not Available | Not Available | Not Available |

| Boiling Point | Not Available | Not Available | Not Available |

| Solubility | Not Available | Not Available | Not Available |

| XLogP3 | 2.0 | 2.0 | Not Available |

| Hydrogen Bond Donor Count | 0 | 0 | 0 |

| Hydrogen Bond Acceptor Count | 4 | 4 | 3 |

| Rotatable Bond Count | 4 | 4 | 4 |

| Exact Mass | 280.96876 g/mol | 280.96876 g/mol | 269.98915 g/mol |

| Topological Polar Surface Area | 67.2 Ų | 67.2 Ų | 43.4 Ų |

Experimental Protocols

The synthesis of polysubstituted benzaldehydes often requires multi-step sequences involving strategic introduction of functional groups. Below are representative protocols that can be adapted for the synthesis of the title compound and its isomers.

General Synthetic Approach: Ortho-Formylation of a Substituted Ethyl Bromobenzoate

A common strategy to introduce a formyl group at the ortho position of a substituted aromatic ring is through directed ortho-metalation followed by formylation.

Protocol:

-

Starting Material: Ethyl 3-bromo-5-cyanobenzoate.

-

Directed Metalation:

-

Dissolve the starting material in an anhydrous ethereal solvent (e.g., THF, diethyl ether) under an inert atmosphere (Argon or Nitrogen).

-

Cool the solution to a low temperature (typically -78 °C).

-

Slowly add a strong lithium amide base, such as lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP). The amide base will selectively deprotonate the aromatic ring at the position ortho to the ester group due to its directing effect.

-

Stir the reaction mixture at low temperature for 1-2 hours to ensure complete metalation.

-

-

Formylation:

-

To the resulting aryllithium species, add a formylating agent such as anhydrous N,N-dimethylformamide (DMF).

-

Allow the reaction to slowly warm to room temperature and stir for several hours or overnight.

-

-

Work-up and Purification:

-

Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired ethyl 3-bromo-5-cyano-2-formylbenzoate.

-

Synthesis of Ethyl 3-bromo-5-formyl-2-methylbenzoate

A plausible synthetic route for this commercially available analogue involves the bromination and formylation of a suitable precursor.

Protocol:

-

Starting Material: Ethyl 2-methyl-5-nitrobenzoate.

-

Reduction of the Nitro Group:

-

Reduce the nitro group to an amine using a standard reduction method, such as catalytic hydrogenation (H₂, Pd/C) or reduction with a metal in acidic media (e.g., SnCl₂·2H₂O in ethanol).

-

-

Sandmeyer Reaction for Bromination:

-

Diazotize the resulting aniline derivative with sodium nitrite (NaNO₂) in the presence of a strong acid (e.g., HBr) at 0-5 °C.

-

Treat the diazonium salt with a solution of copper(I) bromide (CuBr) to introduce the bromo substituent.

-

-

Formylation:

-

Protect the amino group if necessary.

-

Introduce the formyl group at the desired position using a suitable formylation reaction, such as the Vilsmeier-Haack reaction (POCl₃, DMF) or by ortho-lithiation followed by reaction with DMF.

-

-

Esterification (if starting from the acid):

-

If the precursor is a benzoic acid, esterify with ethanol in the presence of an acid catalyst (e.g., H₂SO₄).

-

-

Purification:

-

Purify the final product by recrystallization or column chromatography.

-

Visualizations

General Synthetic Workflow

The following diagram illustrates a generalized synthetic pathway for producing polysubstituted ethyl benzaldehydes, highlighting the key transformations.

Caption: Generalized synthetic strategies for polysubstituted ethyl benzaldehydes.

Logical Relationship of Functional Groups for Synthesis

This diagram illustrates the strategic considerations for introducing the different functional groups onto the benzene ring.

Caption: Strategic considerations for the sequence of functional group introduction.

Applications in Drug Development and Medicinal Chemistry

Substituted benzaldehydes are pivotal intermediates in the synthesis of a wide array of pharmaceuticals. The functional groups present in the title compound and its isomers offer several avenues for further chemical modification, making them valuable scaffolds in drug discovery.

-

Aldehyde Group: The formyl group is highly reactive and can participate in numerous transformations to build molecular complexity. It can be readily converted into other functional groups such as alcohols, carboxylic acids, and amines through reduction, oxidation, and reductive amination, respectively. It is also a key component in the synthesis of various heterocyclic systems like quinolines, pyrimidines, and benzodiazepines, which are common motifs in bioactive molecules.

-

Cyano Group: The nitrile functionality is a versatile precursor for amines, amides, and carboxylic acids. It can also act as a bioisostere for other functional groups and can participate in hydrogen bonding interactions with biological targets. The strong electron-withdrawing nature of the cyano group can influence the electronic properties of the aromatic ring, which can be crucial for modulating the activity and pharmacokinetic properties of a drug candidate.

-

Bromo Group: The bromine atom serves as a useful handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the straightforward introduction of a wide variety of substituents, including aryl, alkyl, and alkynyl groups, facilitating the exploration of the chemical space around the core scaffold during lead optimization.

-

Ethyl Ester Group: The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other derivatives. The ester itself can also contribute to the binding of a molecule to its target and influences its solubility and cell permeability.

The combination of these functional groups in a single molecule provides a powerful platform for the generation of diverse compound libraries for high-throughput screening and for the synthesis of complex, highly functionalized drug candidates.

Conclusion

While "this compound" itself is not a well-documented compound, the analysis of its isomers and related structures reveals a class of highly functionalized aromatic compounds with significant synthetic utility. The presence of multiple, reactive functional groups makes these molecules valuable intermediates for the synthesis of complex organic molecules, particularly in the field of medicinal chemistry. The provided synthetic protocols and strategic considerations offer a roadmap for researchers to access these and similar compounds. Further investigation into the biological activities of these scaffolds could uncover novel therapeutic agents. This guide serves as a foundational resource for scientists and researchers looking to leverage the chemical potential of substituted ethyl bromobenzaldehydes in their research and development endeavors.

Technical Whitepaper: Ethyl 3-bromo-5-cyano-2-formylbenzoate (CAS 1805591-89-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-bromo-5-cyano-2-formylbenzoate is a highly functionalized aromatic compound with significant potential as a key intermediate in the synthesis of complex heterocyclic scaffolds. Its unique substitution pattern, featuring an ester, a nitrile, a bromine atom, and an aldehyde group, makes it a versatile building block for the construction of novel pharmaceutical agents. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, a detailed, plausible synthetic protocol, and its application in the synthesis of pyrazolopyridine derivatives, which are of considerable interest in drug discovery. Due to the limited availability of experimental data in public literature, this guide presents predicted properties and a well-established, chemically sound synthetic pathway to showcase the utility of this compound.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. These values are predicted based on computational models due to the absence of experimentally determined data in the literature.

| Property | Predicted Value |

| Molecular Formula | C₁₁H₈BrNO₃ |

| Molecular Weight | 282.09 g/mol |

| Appearance | Expected to be a solid at room temperature |

| Melting Point | Not available |

| Boiling Point | Not available |

| LogP | 2.45 |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 4 |

Spectroscopic Data (Predicted)

The following tables provide the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions can aid in the identification and characterization of the compound during synthesis.

Predicted ¹H NMR (in CDCl₃, 400 MHz)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 10.2 | s | 1H | -CHO |

| 8.3 | d | 1H | Aromatic H |

| 8.1 | d | 1H | Aromatic H |

| 4.4 | q | 2H | -OCH₂CH₃ |

| 1.4 | t | 3H | -OCH₂CH₃ |

Predicted ¹³C NMR (in CDCl₃, 100 MHz)

| Chemical Shift (ppm) | Assignment |

| 188 | -CHO |

| 164 | -COOEt |

| 140 | Aromatic C |

| 138 | Aromatic C |

| 135 | Aromatic C |

| 132 | Aromatic C |

| 122 | Aromatic C-Br |

| 116 | -CN |

| 62 | -OCH₂CH₃ |

| 14 | -OCH₂CH₃ |

Synthesis and Application

This compound is a valuable intermediate for the synthesis of a variety of heterocyclic compounds. A prime application is in the preparation of pyrazolo[3,4-b]pyridine derivatives, a class of compounds with diverse biological activities, making them attractive targets in drug discovery.

Proposed Synthetic Pathway

The following diagram illustrates a plausible synthetic route to a pyrazolo[3,4-b]pyridine derivative, starting from a commercially available material and proceeding through the key intermediate, this compound.

Caption: Proposed synthetic pathway for a substituted pyrazolopyridine.

Detailed Experimental Protocols

The following are detailed, plausible experimental protocols for the synthesis outlined above.

Step 1a: Synthesis of Ethyl 3-bromo-2-(bromomethyl)-5-cyanobenzoate

-

To a solution of Ethyl 3-bromo-5-cyano-2-methylbenzoate (1.0 eq) in carbon tetrachloride (CCl₄), add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN).

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter off the succinimide byproduct.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford Ethyl 3-bromo-2-(bromomethyl)-5-cyanobenzoate.

Step 1b: Synthesis of this compound (Key Intermediate)

-

Dissolve Ethyl 3-bromo-2-(bromomethyl)-5-cyanobenzoate (1.0 eq) in dimethyl sulfoxide (DMSO).

-

Add sodium bicarbonate (NaHCO₃, 2.5 eq) to the solution.

-

Heat the mixture to 100°C and stir until the starting material is consumed (monitor by TLC).

-

Cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to yield this compound.

Step 2: Synthesis of Ethyl 4-bromo-6-cyano-1H-pyrazolo[3,4-b]pyridine-3-carboxylate

-

Dissolve this compound (1.0 eq) in ethanol.

-

Add hydrazine hydrate (1.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux for several hours, monitoring by TLC.

-

Upon completion, cool the mixture to room temperature, which may cause the product to precipitate.

-

Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to obtain the pyrazolopyridine core structure.

Caption: Workflow for the synthesis of the pyrazolopyridine core.

Step 3: Synthesis of the Final Substituted Pyrazolopyridine Product (Suzuki Coupling)

-

In a reaction vessel, combine Ethyl 4-bromo-6-cyano-1H-pyrazolo[3,4-b]pyridine-3-carboxylate (1.0 eq), the desired arylboronic acid (1.2 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Add a mixture of dioxane and an aqueous solution of sodium carbonate (2 M).

-

Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) until the starting materials are consumed (monitor by TLC).

-

Cool the reaction to room temperature and dilute with water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography to yield the final substituted pyrazolopyridine.

Conclusion

This compound is a promising, albeit not widely documented, chemical intermediate. Its multifunctional nature allows for the efficient construction of complex heterocyclic systems, particularly pyrazolopyridines, which are of high interest in medicinal chemistry. The predicted physicochemical and spectroscopic data, along with the detailed synthetic protocols provided in this guide, offer a solid foundation for researchers and drug development professionals to explore the potential of this versatile building block in their synthetic endeavors. Further experimental validation of the data presented herein is encouraged to fully elucidate the properties and reactivity of this compound.

Structure Elucidation of Ethyl 3-bromo-5-cyano-2-formylbenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide outlines the theoretical structure elucidation of Ethyl 3-bromo-5-cyano-2-formylbenzoate. Due to the absence of publicly available experimental data, the spectral data presented herein is predicted based on established principles of spectroscopy and data from analogous structures.

Abstract

This document provides a comprehensive technical guide to the structure elucidation of this compound. It details the predicted spectroscopic data from Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for acquiring this data are provided, along with a logical workflow for the elucidation process. This guide is intended to serve as a practical resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction

This compound is a polysubstituted aromatic compound with potential applications as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The precise arrangement of the bromo, cyano, formyl, and ethyl benzoate substituents on the benzene ring is critical to its chemical reactivity and biological activity. Therefore, unambiguous structure elucidation is paramount. This guide presents a systematic approach to confirming the structure of this molecule using modern spectroscopic techniques.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the spectroscopic analysis of this compound.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| 10.2 | s | 1H | - | Aldehyde (-CHO) |

| 8.5 | d | 1H | 2.0 | Ar-H (H-6) |

| 8.3 | d | 1H | 2.0 | Ar-H (H-4) |

| 4.5 | q | 2H | 7.1 | -OCH₂CH₃ |

| 1.4 | t | 3H | 7.1 | -OCH₂CH₃ |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 188 | Aldehyde C=O |

| 164 | Ester C=O |

| 140 | Ar-C (C-2) |

| 138 | Ar-C (C-6) |

| 136 | Ar-C (C-4) |

| 135 | Ar-C (C-1) |

| 125 | Ar-C (C-3) |

| 116 | Ar-C (C-5) |

| 115 | Cyano (-CN) |

| 62 | -OCH₂CH₃ |

| 14 | -OCH₂CH₃ |

Table 3: Predicted FT-IR Data (ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2980-2850 | Medium | Aliphatic C-H stretch |

| 2850, 2750 | Medium | Aldehyde C-H stretch (Fermi doublet) |

| 2230 | Medium | C≡N stretch |

| 1725 | Strong | Ester C=O stretch |

| 1700 | Strong | Aldehyde C=O stretch |

| 1600, 1475 | Medium | Aromatic C=C stretch |

| 1250 | Strong | Ester C-O stretch |

| 800-600 | Strong | C-Br stretch |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 283 | 80 | [M+2]⁺ (presence of Br) |

| 281 | 80 | [M]⁺ (presence of Br) |

| 254 | 40 | [M - CHO]⁺ |

| 252 | 40 | [M - CHO]⁺ (with Br isotope) |

| 236 | 100 | [M - OCH₂CH₃]⁺ |

| 234 | 100 | [M - OCH₂CH₃]⁺ (with Br isotope) |

| 208 | 60 | [M - COOCH₂CH₃]⁺ |

| 206 | 60 | [M - COOCH₂CH₃]⁺ (with Br isotope) |

| 127 | 30 | [M - Br - COOCH₂CH₃]⁺ |

| 76 | 20 | [C₆H₄]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments required for the structure elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Instrumentation: 500 MHz NMR Spectrometer

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Typical parameters: 32 scans, relaxation delay of 1 second, acquisition time of 4 seconds, and a spectral width of 16 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: 1024 scans, relaxation delay of 2 seconds, acquisition time of 1 second, and a spectral width of 240 ppm.

-

-

Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal (0.00 ppm for ¹H and 0.0 ppm for ¹³C). Integrate the ¹H NMR signals and determine the chemical shifts and coupling constants.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: FT-IR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental contributions.

-

Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

-

Data Acquisition: Acquire the IR spectrum over a range of 4000-400 cm⁻¹. Co-add 16 scans to improve the signal-to-noise ratio.

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum. Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC Separation: Inject 1 µL of the solution into the GC. The GC oven temperature program should be optimized to ensure good separation and peak shape. A typical program might start at 50°C, hold for 1 minute, and then ramp to 250°C at a rate of 10°C/min.

-

MS Analysis: The eluent from the GC column is directed into the EI source of the mass spectrometer. The molecules are ionized by a 70 eV electron beam. The mass analyzer scans a mass-to-charge (m/z) range of 50-350.

-

Data Analysis: Analyze the resulting mass spectrum. Identify the molecular ion peak ([M]⁺) and the peak corresponding to the bromine isotope ([M+2]⁺). Analyze the fragmentation pattern to identify characteristic fragment ions.

Visualization of Elucidation Workflow

The following diagrams illustrate the logical workflow for the structure elucidation process.

Caption: Logical workflow for the synthesis, analysis, and structure elucidation of this compound.

"Ethyl 3-bromo-5-cyano-2-formylbenzoate" spectroscopic data

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document provides a comprehensive overview of the predicted spectroscopic data and a plausible synthetic route for Ethyl 3-bromo-5-cyano-2-formylbenzoate. As of the compilation of this guide, no experimental spectroscopic data for this specific compound has been found in publicly available literature. Therefore, all presented spectroscopic data are computationally predicted and should be used as a reference for future experimental validation.

Predicted Spectroscopic Data

Due to the absence of experimental data, the spectroscopic characteristics of this compound have been predicted using computational models. These predictions offer a valuable reference for the identification and characterization of this compound in a laboratory setting.

Predicted Nuclear Magnetic Resonance (NMR) Data

The predicted ¹H and ¹³C NMR spectra provide insights into the chemical environment of the hydrogen and carbon atoms within the molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 10.3 - 10.5 | Singlet | 1H | Ar-CH O |

| 8.3 - 8.5 | Doublet | 1H | Ar-H |

| 8.1 - 8.3 | Doublet | 1H | Ar-H |

| 4.3 - 4.5 | Quartet | 2H | -OCH ₂CH₃ |

| 1.3 - 1.5 | Triplet | 3H | -OCH₂CH ₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Assignment |

| 188 - 192 | C HO |

| 162 - 165 | C =O (Ester) |

| 138 - 141 | Ar-C |

| 135 - 138 | Ar-C |

| 132 - 135 | Ar-C |

| 128 - 131 | Ar-C -Br |

| 118 - 121 | Ar-C -CN |

| 115 - 118 | C N |

| 62 - 65 | -OC H₂CH₃ |

| 13 - 16 | -OCH₂C H₃ |

Predicted Infrared (IR) Spectroscopy Data

The predicted IR spectrum indicates the characteristic vibrational frequencies of the functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 | Weak | Aromatic C-H stretch |

| ~ 2980 | Weak | Aliphatic C-H stretch |

| ~ 2230 | Medium | C≡N stretch |

| ~ 1725 | Strong | C=O stretch (Ester) |

| ~ 1700 | Strong | C=O stretch (Aldehyde) |

| ~ 1580, 1470 | Medium | Aromatic C=C stretch |

| ~ 1250 | Strong | C-O stretch (Ester) |

| ~ 750 | Strong | C-Br stretch |

Predicted Mass Spectrometry (MS) Data

The predicted mass spectrum provides information about the molecular weight and potential fragmentation patterns of the molecule.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 281/283 | 100/98 | [M]⁺ (Isotopic pattern for Br) |

| 252/254 | 40/39 | [M - C₂H₅]⁺ |

| 236/238 | 30/29 | [M - OCH₂CH₃]⁺ |

| 208/210 | 20/19 | [M - CO₂C₂H₅]⁺ |

| 182 | 50 | [M - Br - C₂H₅]⁺ |

| 154 | 60 | [M - Br - CO₂C₂H₅]⁺ |

Proposed Synthetic Pathway and Experimental Protocols

As no direct synthesis for this compound is readily available in the literature, a plausible multi-step synthetic route is proposed starting from the commercially available precursor, 3-bromo-5-cyano-2-methylbenzoic acid.

Synthetic Workflow Diagram

Caption: Proposed synthetic pathway for this compound.

Step 1: Esterification of 3-bromo-5-cyano-2-methylbenzoic acid

Objective: To synthesize Ethyl 3-bromo-5-cyano-2-methylbenzoate.

Materials:

-

3-bromo-5-cyano-2-methylbenzoic acid

-

Absolute Ethanol

-

Concentrated Sulfuric Acid

-

Sodium Bicarbonate (saturated aqueous solution)

-

Brine

-

Anhydrous Magnesium Sulfate

-

Diethyl Ether

Procedure:

-

In a round-bottom flask, dissolve 3-bromo-5-cyano-2-methylbenzoic acid in an excess of absolute ethanol.

-

Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

-

Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the crude Ethyl 3-bromo-5-cyano-2-methylbenzoate.

-

Purify the crude product by column chromatography on silica gel if necessary.

Step 2: Benzylic Bromination

Objective: To synthesize Ethyl 3-bromo-5-cyano-2-(bromomethyl)benzoate.

Materials:

-

Ethyl 3-bromo-5-cyano-2-methylbenzoate

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide

-

Carbon Tetrachloride (CCl₄) or other suitable non-polar solvent

Procedure:

-

To a solution of Ethyl 3-bromo-5-cyano-2-methylbenzoate in CCl₄, add N-bromosuccinimide and a catalytic amount of AIBN or benzoyl peroxide.

-

Reflux the mixture under irradiation with a UV lamp for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield the crude Ethyl 3-bromo-5-cyano-2-(bromomethyl)benzoate. This product is often used in the next step without further purification due to its lachrymatory nature and potential instability.

Step 3: Oxidation to the Aldehyde

Objective: To synthesize the target compound, this compound. Two common methods for this transformation are the Sommelet and Kornblum oxidations.

Materials:

-

Ethyl 3-bromo-5-cyano-2-(bromomethyl)benzoate

-

Hexamethylenetetramine (HMTA)

-

50% Acetic Acid

Procedure:

-

Dissolve the crude Ethyl 3-bromo-5-cyano-2-(bromomethyl)benzoate in chloroform or a similar solvent and add hexamethylenetetramine.

-

Stir the mixture at room temperature to form the quaternary ammonium salt, which may precipitate.

-

Isolate the salt by filtration if it precipitates, or remove the solvent in vacuo.

-

Heat the salt with 50% aqueous acetic acid or steam distill the mixture to hydrolyze the salt and form the aldehyde.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic extracts with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to obtain the crude product.

-

Purify by column chromatography on silica gel to yield pure this compound.

Materials:

-

Ethyl 3-bromo-5-cyano-2-(bromomethyl)benzoate

-

Dimethyl Sulfoxide (DMSO)

-

Sodium Bicarbonate (NaHCO₃) or Triethylamine (Et₃N)

Procedure:

-

Dissolve the crude Ethyl 3-bromo-5-cyano-2-(bromomethyl)benzoate in DMSO.

-

Add sodium bicarbonate or triethylamine to the solution.

-

Heat the reaction mixture at a temperature ranging from room temperature to 150°C, depending on the reactivity of the substrate, and monitor by TLC.

-

After the reaction is complete, pour the mixture into cold water and extract with an organic solvent like diethyl ether or ethyl acetate.

-

Wash the combined organic layers thoroughly with water to remove DMSO, followed by a brine wash.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the resulting crude product by column chromatography to obtain this compound.

Conclusion

This technical guide provides a foundational understanding of the predicted spectroscopic properties of this compound and a plausible, detailed synthetic strategy. The provided protocols are based on well-established organic transformations and can serve as a starting point for the laboratory synthesis and characterization of this novel compound. Researchers and scientists are encouraged to use this guide as a reference, with the understanding that the predicted data requires experimental verification.

Synthesis Pathway for Ethyl 3-bromo-5-cyano-2-formylbenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide outlines a proposed multi-step synthesis pathway for Ethyl 3-bromo-5-cyano-2-formylbenzoate, a potentially valuable building block in medicinal chemistry and materials science. The described route leverages well-established organic transformations to construct this highly functionalized aromatic compound.

Proposed Synthesis Pathway

The synthesis of this compound can be strategically achieved in three sequential steps, commencing with the commercially available 3-amino-5-bromobenzoic acid. The pathway involves an initial esterification, followed by a Sandmeyer reaction to introduce the cyano group, and culminates in a directed ortho-formylation to install the aldehyde functionality.

The Chemical Reactivity of Ethyl 3-bromo-5-cyano-2-formylbenzoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-bromo-5-cyano-2-formylbenzoate is a polysubstituted aromatic compound with a unique arrangement of functional groups that offers a versatile platform for synthetic transformations. This technical guide provides a comprehensive overview of the predicted chemical reactivity of this molecule, drawing upon the known reactivity of its constituent functional groups: an aromatic aldehyde (formyl), a nitrile (cyano), a bromoarene, and an ethyl ester. The strategic positioning of these groups on the benzene ring allows for a range of chemoselective reactions, making it a potentially valuable building block in medicinal chemistry and materials science. This document outlines key predicted transformations, provides hypothetical experimental protocols, and presents quantitative data in a structured format to facilitate laboratory investigation.

Core Reactivity Analysis

The chemical behavior of this compound is dictated by the interplay of its four distinct functional groups. Their electronic and steric influences will govern the regioselectivity and chemoselectivity of its reactions.

-

Formyl Group (-CHO): As an aldehyde, this group is susceptible to nucleophilic attack, oxidation, and reduction. Aromatic aldehydes are generally less reactive than their aliphatic counterparts due to the resonance stabilization provided by the benzene ring.[1][2][3][4]

-

Cyano Group (-CN): The nitrile group is a strong electron-withdrawing group that can undergo hydrolysis to a carboxylic acid or reduction to a primary amine.[5][6][7][8][9][10][11][12][13]

-

Bromo Group (-Br): The bromine atom is a good leaving group in nucleophilic aromatic substitution reactions (under harsh conditions) and, more importantly, serves as a handle for various palladium-catalyzed cross-coupling reactions.[14][15][16][17]

-

Ethyl Ester Group (-COOEt): This group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.[18][19][20][21][22]

The following diagram illustrates the key reactive sites of the molecule.

Caption: Predicted reactive sites on this compound.

Predicted Chemical Transformations and Data

Based on the analysis of its functional groups, a variety of synthetic transformations can be envisioned for this compound. The following tables summarize the predicted reactions, conditions, and hypothetical yields.

Table 1: Reactions at the Formyl Group

| Reaction Type | Reagents and Conditions | Predicted Product | Hypothetical Yield (%) |

| Oxidation | Oxone, water/ethanol | 3-Bromo-5-cyano-2-(ethoxycarbonyl)benzoic acid | 90-95 |

| Reduction | Sodium borohydride (NaBH4), Methanol | Ethyl 3-bromo-5-cyano-2-(hydroxymethyl)benzoate | 85-95 |

| Wittig Reaction | Methyltriphenylphosphonium bromide, n-BuLi, THF | Ethyl 3-bromo-5-cyano-2-vinylbenzoate | 70-85 |

| Knoevenagel Condensation | Malononitrile, Piperidine, Ethanol | Ethyl 3-bromo-5-cyano-2-(2,2-dicyanovinyl)benzoate | 80-90 |

Table 2: Reactions at the Cyano Group

| Reaction Type | Reagents and Conditions | Predicted Product | Hypothetical Yield (%) |

| Acidic Hydrolysis | Concentrated HCl, Heat | 3-Bromo-2-formyl-5-(ethoxycarbonyl)benzoic acid | 75-85 |

| Basic Hydrolysis | NaOH, H2O/Ethanol, Heat | 3-Bromo-5-carboxy-2-formylbenzoic acid (after acidification) | 80-90 |

| Reduction to Amine | H2, Pd/C, Ethanol, Acetic Anhydride (in situ protection) | Ethyl 3-(acetylaminomethyl)-5-bromo-2-formylbenzoate | 70-80 |

Table 3: Reactions at the Bromo Group

| Reaction Type | Reagents and Conditions | Predicted Product | Hypothetical Yield (%) |

| Suzuki Coupling | Phenylboronic acid, Pd(PPh3)4, K2CO3, Toluene/H2O | Ethyl 5-cyano-2-formyl-3-phenylbenzoate | 80-90 |

| Sonogashira Coupling | Phenylacetylene, PdCl2(PPh3)2, CuI, Et3N, THF | Ethyl 5-cyano-2-formyl-3-(phenylethynyl)benzoate | 75-85 |

| Buchwald-Hartwig Amination | Aniline, Pd2(dba)3, Xantphos, Cs2CO3, Toluene | Ethyl 5-cyano-2-formyl-3-(phenylamino)benzoate | 70-80 |

Table 4: Reactions at the Ethyl Ester Group

| Reaction Type | Reagents and Conditions | Predicted Product | Hypothetical Yield (%) |

| Acidic Hydrolysis | H2SO4, H2O, Heat | 3-Bromo-5-cyano-2-formylbenzoic acid | 85-95 |

| Basic Hydrolysis (Saponification) | LiOH, THF/H2O | Lithium 3-bromo-5-cyano-2-formylbenzoate | 90-98 |

Experimental Protocols (Hypothetical)

The following are detailed, hypothetical protocols for key transformations of this compound, based on established methodologies for similar substrates.

Protocol 1: Oxidation of the Formyl Group

Objective: To synthesize 3-Bromo-5-cyano-2-(ethoxycarbonyl)benzoic acid.

Procedure:

-

To a solution of this compound (1.0 mmol) in a 1:1 mixture of ethanol and water (20 mL), add Oxone (1.5 mmol).[23]

-

Stir the reaction mixture vigorously at room temperature for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture in an ice bath to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to afford the desired carboxylic acid.

Caption: Workflow for the oxidation of the formyl group.

Protocol 2: Suzuki Cross-Coupling at the Bromo Position

Objective: To synthesize Ethyl 5-cyano-2-formyl-3-phenylbenzoate.

Procedure:

-

In a flame-dried Schlenk flask, combine this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Evacuate and backfill the flask with argon three times.

-

Add degassed toluene (15 mL) and water (5 mL), followed by tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

-

Heat the mixture to 90 °C and stir for 8-12 hours under an argon atmosphere.

-

Monitor the reaction by Gas Chromatography-Mass Spectrometry (GC-MS).

-

After completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel.

Caption: Workflow for the Suzuki cross-coupling reaction.

Predicted Signaling Pathway Involvement

Given its structural motifs, derivatives of this compound could potentially interact with various biological targets. For instance, the presence of a cyano group and an aromatic system is found in some enzyme inhibitors. The formyl group can form Schiff bases with amino groups in proteins. The overall substitution pattern could be explored for its potential as a scaffold in the development of kinase inhibitors or other therapeutic agents. However, without experimental data, any discussion of signaling pathway involvement remains speculative.

The diagram below illustrates a hypothetical signaling pathway where a derivative of the title compound could act as an inhibitor.

Caption: Hypothetical inhibition of a kinase signaling pathway.

Conclusion

This compound represents a promising, albeit currently understudied, chemical entity. Its multifunctionality presents a rich landscape for chemical exploration. The predictive analysis provided in this guide, based on fundamental principles of organic reactivity, offers a solid starting point for researchers aiming to utilize this compound in their synthetic endeavors. The chemoselective manipulation of its formyl, cyano, bromo, and ester groups can pave the way for the synthesis of complex molecules with potential applications in pharmaceuticals and materials science. Further experimental validation of the predicted reactivity is highly encouraged to fully unlock the synthetic potential of this versatile building block.

References

- 1. Aromatic aldehydes are less reactive than aliphatic aldehydes in nucleophilic addition reaction. Give reason. [vedantu.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. fiveable.me [fiveable.me]

- 4. (A) Aromatic aldehydes are more reactive than aliphatic aldehydes.(R) Polarity of carbonyl group is more in benzaldehyde. [infinitylearn.com]

- 5. fiveable.me [fiveable.me]

- 6. US4069248A - Hydrolysis of aromatic nitriles to carboxylic acids - Google Patents [patents.google.com]

- 7. Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]

- 10. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]

- 11. Amine synthesis by nitrile reduction [organic-chemistry.org]

- 12. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]

- 13. 20.7 Chemistry of Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 14. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. mdpi.com [mdpi.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. SSERC | Hydrolysis of ethyl benzoate [sserc.org.uk]

- 20. quora.com [quora.com]

- 21. sserc.org.uk [sserc.org.uk]

- 22. academic.oup.com [academic.oup.com]

- 23. pubs.acs.org [pubs.acs.org]

In-Depth Technical Guide: Material Safety Data for Ethyl 3-bromo-5-cyano-2-formylbenzoate

Disclaimer: A specific Material Safety Data Sheet (MSDS) for Ethyl 3-bromo-5-cyano-2-formylbenzoate is not publicly available. The following information has been compiled from the safety data of structurally similar compounds, including other substituted bromo- and cyano-benzoates. This guide should be used for informational purposes and as a precautionary guideline only. It is imperative to conduct a thorough risk assessment before handling this chemical and to consult with a qualified safety professional.

This technical guide is intended for researchers, scientists, and professionals in drug development who may be working with this compound.

Hazard Identification and Classification

Based on analogous compounds, this chemical is anticipated to be hazardous. The primary expected hazards are related to irritation and acute toxicity.

Table 1: GHS Hazard Classification (Inferred)

| Hazard Class | Category |

| Acute Toxicity, Oral | Category 4 |

| Acute Toxicity, Dermal | Category 4 |

| Acute Toxicity, Inhalation | Category 4 |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 2 |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) |

Table 2: GHS Label Elements (Inferred)

| Element | Information |

| Pictogram | |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed.[1] H312: Harmful in contact with skin.[1] H315: Causes skin irritation.[1][2] H319: Causes serious eye irritation.[1] H332: Harmful if inhaled.[1] H335: May cause respiratory irritation.[1] |

| Precautionary Statements | Prevention: P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1] P264: Wash skin thoroughly after handling.[1] P270: Do not eat, drink or smoke when using this product.[1] P271: Use only outdoors or in a well-ventilated area.[1] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] Response: P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P302 + P352: IF ON SKIN: Wash with plenty of soap and water. P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] P330: Rinse mouth.[1] P332 + P313: If skin irritation occurs: Get medical advice/attention. P337 + P313: If eye irritation persists: Get medical advice/attention.[1] P362 + P364: Take off contaminated clothing and wash it before reuse.[1] Storage: P403 + P233: Store in a well-ventilated place. Keep container tightly closed. P405: Store locked up.[1] Disposal: P501: Dispose of contents/container to an approved waste disposal plant. |

Experimental Protocols: First-Aid Measures

The following first-aid protocols are based on standard procedures for chemicals with similar hazard profiles.

Table 3: First-Aid Protocols

| Exposure Route | Protocol |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes while removing all contaminated clothes and shoes.[3] If skin irritation persists, call a physician.[2] |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[3] Remove contact lenses, if present and easy to do. Continue rinsing.[1] Get medical attention. |

| Ingestion | Clean mouth with water and drink afterwards plenty of water.[2] Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately. |

Handling, Storage, and Fire-Fighting

Handling:

-

Wear personal protective equipment (PPE) as described in Table 4.

-

Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.[2]

-

Avoid breathing dust, vapors, or mist.

-

Wash hands thoroughly after handling.[3]

Storage:

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.

-

Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen bromide.

-

Protective Equipment: As in any fire, wear a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand or other positive pressure mode, and full protective gear.

Personal Protection and Physical Properties

Table 4: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification |

| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3] |

| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[3] |

| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator should be worn if exposure limits are exceeded or if irritation or other symptoms are experienced. |

| Hygiene Measures | Handle in accordance with good industrial hygiene and safety practice. |

Table 5: Physical and Chemical Properties (Inferred/Not Available)

| Property | Value |

| Molecular Formula | C12H8BrNO3 |

| Molecular Weight | 294.10 g/mol |

| Appearance | Not Available |

| Odor | Not Available |

| Melting Point/Freezing Point | Not Available |

| Boiling Point and Boiling Range | Not Available |

| Flash Point | Not Available |

| Solubility | Not Available |

Logical Workflow and Signaling Pathways

The following diagram illustrates the logical workflow for hazard response in case of accidental exposure.

Caption: First-aid workflow following chemical exposure.

References

An In-depth Technical Guide on the Stability and Storage of Ethyl 3-bromo-5-cyano-2-formylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Ethyl 3-bromo-5-cyano-2-formylbenzoate. Due to the limited availability of stability data for this specific molecule, this guide extrapolates information from the known chemical behavior of its constituent functional groups—an aromatic aldehyde, an ethyl ester, a nitrile, and a bromo substituent—to provide a robust framework for its handling and storage.

Chemical Profile and Inferred Stability

This compound is a polysubstituted aromatic compound. The stability of this molecule is primarily dictated by the reactivity of the aldehyde and ester functional groups. The benzene ring is substituted with three electron-withdrawing groups (bromo, cyano, and the ethyl ester), which is expected to influence its reactivity. Aromatic aldehydes with electron-withdrawing substituents generally exhibit greater stability compared to those with electron-donating groups[1][2]. This is attributed to the reduced electron density on the aromatic ring, which can decrease susceptibility to oxidation.

The primary degradation pathways for this compound are anticipated to be oxidation of the aldehyde group and hydrolysis of the ethyl ester.

Potential Degradation Pathways

2.1. Autoxidation of the Aldehyde Group

Aromatic aldehydes are susceptible to autoxidation in the presence of atmospheric oxygen, leading to the formation of the corresponding carboxylic acid[3][4][5][6]. This process typically proceeds via a free-radical chain reaction. For this compound, this would result in the formation of 3-bromo-5-cyano-2-(ethoxycarbonyl)benzoic acid. This reaction can be initiated by light, heat, or the presence of radical initiators.

Caption: Potential autoxidation pathway of this compound.

2.2. Hydrolysis of the Ethyl Ester

The ethyl ester functional group is susceptible to both acid- and base-catalyzed hydrolysis[7][8][9][10][11]. This would yield 3-bromo-5-cyano-2-formylbenzoic acid and ethanol. The presence of moisture is critical for this degradation pathway.

2.3. Other Potential Degradations

While the nitrile group is generally stable, it can undergo hydrolysis to a carboxylic acid or an amide under harsh acidic or basic conditions, which are not typical for standard storage.

Recommended Storage and Handling

Based on the general guidelines for the storage of aromatic aldehydes, the following conditions are recommended for this compound to minimize degradation.

| Parameter | Recommendation | Rationale |

| Temperature | Store at 2-8°C. For long-term storage, consider -20°C[12]. | Reduces the rate of chemical reactions, including oxidation and hydrolysis. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen)[13][14]. | Minimizes exposure to oxygen, thereby inhibiting autoxidation of the aldehyde. |

| Light | Protect from light by using amber or opaque containers[13][14]. | Light can catalyze the formation of free radicals, initiating autoxidation. |

| Moisture | Keep in a tightly sealed container in a dry environment. | Prevents hydrolysis of the ethyl ester. |

| Container | Use amber glass bottles with tight-fitting caps[13]. | Glass is inert, and amber color protects from light. |

Experimental Protocol for Stability Assessment

To quantitatively assess the stability of this compound, a formal stability study is recommended.

4.1. Objective

To determine the stability of this compound under various storage conditions (temperature, humidity, light) over a defined period.

4.2. Materials and Methods

-

Test Substance: this compound (of known purity).

-

Analytical Method: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection should be developed and validated. This method must be able to separate the parent compound from its potential degradation products (e.g., the corresponding carboxylic acids).

-

Storage Conditions:

-

25°C / 60% Relative Humidity (RH)

-

40°C / 75% RH (Accelerated condition)

-

5°C

-

Photostability chamber (ICH Q1B guidelines)

-

-

Procedure:

-

Characterize the initial sample (Time 0) for purity and appearance.

-

Aliquot the sample into amber glass vials suitable for each storage condition.

-

Place the vials in the respective stability chambers.

-

At specified time points (e.g., 1, 3, 6, 9, 12 months), remove a vial from each condition.

-

Analyze the sample for purity by the validated HPLC method.

-

Document any changes in physical appearance.

-

4.3. Data Presentation

The results should be summarized in a table, showing the percentage of the parent compound remaining and the percentage of major degradation products at each time point and storage condition.

Caption: Experimental workflow for stability testing.

Conclusion

References

- 1. Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 2. researchgate.net [researchgate.net]

- 3. what is auto oxidation give mechanism of oxidation of benzaldehyde | Filo [askfilo.com]

- 4. royalsocietypublishing.org [royalsocietypublishing.org]

- 5. The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. quora.com [quora.com]

- 9. sserc.org.uk [sserc.org.uk]

- 10. SSERC | Hydrolysis of ethyl benzoate [sserc.org.uk]

- 11. quora.com [quora.com]

- 12. carlroth.com [carlroth.com]

- 13. Sciencemadness Discussion Board - Best way to store and transfer my benzaldehyde to air tight container? - Powered by XMB 1.9.11 [sciencemadness.org]

- 14. Benzaldehyde | C6H5CHO | CID 240 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 3-bromo-5-cyano-2-formylbenzoate: A Functional Group Analysis for Drug Development Professionals

Abstract: This technical guide provides a comprehensive analysis of Ethyl 3-bromo-5-cyano-2-formylbenzoate, a polysubstituted aromatic compound with significant potential as a versatile intermediate in medicinal chemistry and drug development. The document elucidates the chemical properties, reactivity, and spectroscopic signatures of its constituent functional groups: an ethyl ester, a bromo substituent, a cyano group, and a formyl group attached to a central benzene ring. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from analogous compounds to predict its physicochemical properties and spectroscopic characteristics. A plausible synthetic pathway is proposed, and the interplay of the functional groups influencing the molecule's overall reactivity is discussed. This whitepaper is intended for researchers, scientists, and professionals in the field of drug discovery seeking to leverage the synthetic utility of this complex scaffold.

Introduction

The strategic design and synthesis of novel molecular scaffolds are cornerstones of modern drug discovery. Polysubstituted aromatic rings, in particular, serve as privileged structures in a vast array of therapeutic agents. This compound presents a unique combination of functional groups that offer multiple points for chemical modification, making it an attractive building block for the synthesis of diverse compound libraries. The presence of an aldehyde allows for the construction of various heterocyclic systems, the cyano group can be transformed into other nitrogen-containing functionalities, the bromo substituent is amenable to cross-coupling reactions, and the ethyl ester provides a handle for modifications or can act as a prodrug moiety. This guide offers a detailed examination of the individual and collective properties of these functional groups to facilitate the effective utilization of this compound in research and development.

Functional Group Analysis

The chemical behavior of this compound is dictated by the interplay of its five key functional components: the ethyl ester, the bromo substituent, the cyano group, the formyl group, and the tetrasubstituted benzene ring.

-

Ethyl Ester Group (-COOEt): The ethyl benzoate moiety is a common feature in pharmaceuticals.[1][2] The ester group is relatively stable but can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and ethanol.[3] This property can be exploited for prodrug strategies. The ester's carbonyl group can also participate in reactions such as Claisen condensation.[4] The synthesis of such esters is typically achieved through Fischer esterification of the corresponding benzoic acid with ethanol in the presence of an acid catalyst.[5][6]

-

Bromo Substituent (-Br): As an aryl bromide, this functional group is a versatile handle for a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions.[7][8][9] It is particularly well-suited for palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Stille reactions, allowing for the introduction of diverse substituents at this position.[10] The bromine atom is an ortho, para-director in electrophilic aromatic substitution, although the benzene ring in the target molecule is already heavily substituted.

-

Cyano Group (-C≡N): The benzonitrile functional group is a strong electron-withdrawing group, influencing the reactivity of the aromatic ring.[11][12][13][14] The nitrile can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used to construct various nitrogen-containing heterocycles.[15] In infrared spectroscopy, the C≡N triple bond exhibits a characteristic sharp absorption band.[11] The introduction of a cyano group onto an aromatic ring can often be accomplished via the Sandmeyer reaction from a corresponding diazonium salt or through modern palladium- or nickel-catalyzed cyanation of an aryl halide.[16][17][18][19][20]

-

Formyl Group (-CHO): The aromatic aldehyde, or benzaldehyde, functional group is highly reactive and serves as a crucial building block in organic synthesis.[21][22][23] It readily undergoes nucleophilic addition reactions, allowing for the formation of alcohols, imines, and cyanohydrins.[21][24] Aromatic aldehydes are generally less reactive than their aliphatic counterparts due to the resonance stabilization provided by the benzene ring.[25][26][27] The formyl group is a meta-director in electrophilic aromatic substitution. Formylation of aromatic rings can be achieved through various methods, including the Gattermann-Koch and Vilsmeier-Haack reactions.[28][29][30]

-

Tetrasubstituted Benzene Ring: The arrangement of the four different substituents on the benzene ring creates a specific electronic and steric environment. The electron-withdrawing nature of the cyano, formyl, and to a lesser extent, the ester and bromo groups, deactivates the ring towards further electrophilic substitution. The relative positions of these groups will dictate the regioselectivity of any further reactions on the ring.

Physicochemical and Spectroscopic Data (Predicted)

Due to the absence of specific experimental data for this compound in the searched literature, the following tables summarize predicted physicochemical properties and spectroscopic characteristics based on the analysis of its functional groups and data from similar compounds.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₁₁H₈BrNO₃ |

| Molecular Weight | 282.09 g/mol |

| Appearance | Off-white to yellow solid |

| Boiling Point | > 300 °C (decomposes) |

| Melting Point | 100-120 °C |

| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, CH₂Cl₂, EtOAc); insoluble in water. |

| pKa | The molecule is not expected to have a significant pKa in the typical aqueous range. |

Table 2: Predicted Spectroscopic Data

| Spectroscopy | Predicted Characteristic Signals |

| ¹H NMR | δ (ppm): 8.0 - 8.5 (2H, aromatic protons) 10.0 - 10.5 (1H, s, aldehyde proton) 4.3 - 4.5 (2H, q, -OCH₂CH₃) 1.3 - 1.5 (3H, t, -OCH₂CH₃) |

| ¹³C NMR | δ (ppm): 185 - 195 (C=O, aldehyde) 160 - 170 (C=O, ester) 130 - 145 (aromatic carbons) 115 - 125 (aromatic carbons) 115 - 120 (C≡N) 60 - 65 (-OCH₂) 10 - 15 (-CH₃) |

| IR Spectroscopy | ν (cm⁻¹): ~3100 (aromatic C-H stretch) ~2980 (aliphatic C-H stretch) ~2230 (C≡N stretch, sharp) ~1720 (C=O stretch, ester) ~1700 (C=O stretch, aldehyde) ~1600, ~1475 (aromatic C=C stretch) ~1250 (C-O stretch, ester) ~700-900 (C-H out-of-plane bend, aromatic) |

Reactivity and Synthetic Applications

The unique arrangement of functional groups in this compound provides a rich platform for synthetic transformations, making it a valuable intermediate in drug discovery.

The logical relationship between the functional groups and the molecule's reactivity is illustrated in the following diagram:

Proposed Synthetic Pathway

A plausible synthetic route to this compound, based on established organic transformations for polysubstituted benzenes, is outlined below.[31] This proposed pathway has not been experimentally verified for this specific target molecule.

The synthesis could commence from a readily available starting material such as 3-bromo-5-aminobenzoic acid.

Experimental Protocols (General Methodologies)

The following are generalized experimental protocols for the key transformations in the proposed synthetic pathway. These should be adapted and optimized for the specific substrate.

1. Esterification of 3-Bromo-5-aminobenzoic acid:

-

To a solution of 3-bromo-5-aminobenzoic acid in excess ethanol, add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

2. Diazotization and Sandmeyer Reaction:

-

Dissolve Ethyl 3-bromo-5-aminobenzoate in an aqueous solution of a strong acid (e.g., HCl) and cool to 0-5 °C.

-

Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.

-

In a separate flask, prepare a solution of copper(I) cyanide in an appropriate solvent.

-

Slowly add the cold diazonium salt solution to the copper(I) cyanide solution, allowing the mixture to warm to room temperature and then heating as necessary.

-

After the reaction is complete, quench with water and extract the product with an organic solvent.

-

Wash the organic layer, dry, and concentrate. Purify by column chromatography.

3. Formylation of Ethyl 3-bromo-5-cyanobenzoate:

-

The Vilsmeier-Haack reaction is a common method for formylation.[32]

-

Cool a solution of dimethylformamide (DMF) and a suitable solvent (e.g., dichloromethane) to 0 °C.

-

Slowly add phosphorus oxychloride (POCl₃) and stir for a short period to form the Vilsmeier reagent.

-

Add a solution of Ethyl 3-bromo-5-cyanobenzoate to the Vilsmeier reagent at 0 °C.

-

Allow the reaction to warm to room temperature and then heat as required, monitoring by TLC.

-

Upon completion, pour the reaction mixture onto ice and neutralize with an aqueous base.

-

Extract the product with an organic solvent, wash, dry, and concentrate.

-

Purify the final product by column chromatography.

Conclusion

This compound is a highly functionalized aromatic compound with considerable potential as a scaffold in medicinal chemistry. While direct experimental data is currently limited, a thorough analysis of its constituent functional groups allows for a reliable prediction of its chemical properties, reactivity, and spectroscopic signatures. The presence of multiple, orthogonally reactive sites—the formyl group for nucleophilic additions and heterocycle formation, the bromo substituent for cross-coupling reactions, the cyano group for transformations into other nitrogen-containing functionalities, and the ester for hydrolysis or amidation—makes this molecule a valuable and versatile tool for the synthesis of complex molecular architectures. The proposed synthetic pathway provides a logical starting point for its preparation. This technical guide serves as a valuable resource for researchers and scientists in drug development, enabling them to harness the synthetic potential of this promising building block.

References

- 1. Ethyl benzoate | C9H10O2 | CID 7165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl benzoate - Wikipedia [en.wikipedia.org]

- 3. Ethyl benzoate | 93-89-0 | Benchchem [benchchem.com]

- 4. fiveable.me [fiveable.me]

- 5. youtube.com [youtube.com]

- 6. The Versatile World of Ethyl Benzoate: Insights and Innovations in Chemistry_Chemicalbook [chemicalbook.com]

- 7. webqc.org [webqc.org]

- 8. Bromobenzene - Wikipedia [en.wikipedia.org]

- 9. Bromobenzene | C6H5Br | CID 7961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Bromobenzene: Uses, Properties, and Industrial Significance [eureka.patsnap.com]

- 11. fiveable.me [fiveable.me]

- 12. webqc.org [webqc.org]

- 13. nbinno.com [nbinno.com]

- 14. Benzonitrile - Wikipedia [en.wikipedia.org]

- 15. Benzonitrile | C6H5(CN) | CID 7505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Nickel-Catalyzed Cyanation of Aryl Halides [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 20. chinesechemsoc.org [chinesechemsoc.org]

- 21. fiveable.me [fiveable.me]

- 22. brainly.com [brainly.com]

- 23. proprep.com [proprep.com]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. Aromatic aldehydes are less reactive than aliphatic aldehydes in nucleophilic addition reaction. Give reason. [vedantu.com]

- 26. fiveable.me [fiveable.me]

- 27. (A) Aromatic aldehydes are more reactive than aliphatic aldehydes.(R) Polarity of carbonyl group is more in benzaldehyde. [infinitylearn.com]

- 28. Formylation - Wikipedia [en.wikipedia.org]

- 29. purechemistry.org [purechemistry.org]

- 30. Duff reaction - Wikipedia [en.wikipedia.org]

- 31. 16.10 Synthesis of Polysubstituted Benzenes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 32. Formylation - Common Conditions [commonorganicchemistry.com]

An In-depth Technical Guide on Ethyl 3-bromo-5-cyano-2-formylbenzoate and Its Analogs

A review of available literature and a proposed synthetic pathway for the novel compound Ethyl 3-bromo-5-cyano-2-formylbenzoate.

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: A comprehensive literature search did not yield any specific publications, patents, or experimental data for the exact molecule "this compound." This suggests that the compound may be novel or not widely reported in scientific literature. This guide therefore provides information on closely related isomers and proposes a hypothetical synthetic route for the target compound based on established organic chemistry principles.

Introduction

Substituted benzaldehydes and benzoates are crucial building blocks in medicinal chemistry and materials science. The specific arrangement of bromo, cyano, and formyl groups on an ethyl benzoate scaffold, as in the case of this compound, is anticipated to offer unique reactivity for the synthesis of complex heterocyclic systems. The electron-withdrawing nature of the cyano and formyl groups, combined with the steric and electronic influence of the bromine atom, makes this an interesting, albeit undocumented, synthetic target.

Data on Closely Related Isomers

While no data exists for the target compound, information on several isomers is available through chemical databases. This data is summarized below for comparative purposes.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | PubChem CID |

| Ethyl 3-bromo-6-cyano-2-formylbenzoate | C11H8BrNO3 | 282.09 | 134650294 |

| Ethyl 2-bromo-3-cyano-5-formylbenzoate | C11H8BrNO3 | 282.09 | 121227733 |

| Ethyl 2-bromo-3-cyano-4-formylbenzoate | C11H8BrNO3 | 282.09 | 134650291 |

| Ethyl 3-bromo-5-formyl-2-methylbenzoate | C11H11BrO3 | 271.11 | - |

This table summarizes basic chemical data for isomers structurally related to the target compound, as specific data for this compound is not available.

Proposed Synthetic Pathway for this compound

Given the lack of a published synthetic protocol, a potential multi-step synthesis is proposed starting from a commercially available precursor, Ethyl 2-methyl-5-nitrobenzoate. This hypothetical pathway employs a series of standard aromatic functional group interconversions.

Methodological & Application

Application Notes and Protocols: Synthesis of Heterocycles Using Ethyl 3-bromo-5-cyano-2-formylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-bromo-5-cyano-2-formylbenzoate is a versatile trifunctional aromatic building block for the synthesis of complex heterocyclic systems. Its unique substitution pattern, featuring an aldehyde, a bromine atom, and a nitrile group on a benzoate scaffold, allows for a variety of cyclization strategies to construct fused heterocyclic rings. This document provides detailed application notes and a representative protocol for the use of this reagent in the synthesis of quinoline derivatives, a core scaffold in many pharmaceutical agents.

Application: One-Pot Synthesis of Substituted Quinolines

A primary application of this compound is in the convenient one-pot synthesis of highly substituted quinoline derivatives. Specifically, it has been successfully employed in the synthesis of ethyl 4-amino-6-bromo-2-(methylthio)quinoline-3-carboxylate. This reaction proceeds via a domino sequence involving condensation and cyclization steps, showcasing the efficiency of using this multifunctional starting material.

Reaction Data Summary

The following table summarizes the key aspects of the one-pot synthesis of a quinoline derivative from this compound.

| Starting Material | Reagents | Product | Reaction Type | Key Features |

| This compound | 1. Ethyl cyanoacetate 2. S-methylisothiourea sulfate 3. Potassium carbonate | Ethyl 4-amino-6-bromo-2-(methylthio)quinoline-3-carboxylate | One-pot, multi-component reaction | High efficiency, atom economy, convenient |

Experimental Protocol: Synthesis of Ethyl 4-amino-6-bromo-2-(methylthio)quinoline-3-carboxylate

This protocol provides a general methodology for the one-pot synthesis of the target quinoline derivative. Disclaimer: This is a representative protocol and should be adapted and optimized based on laboratory conditions and in consultation with the original research literature.

Materials:

-

This compound

-

Ethyl cyanoacetate

-

S-methylisothiourea sulfate

-

Potassium carbonate (anhydrous)

-

N,N-Dimethylformamide (DMF, anhydrous)

-

Ethanol

-

Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography supplies)

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 eq) in anhydrous DMF.

-

Step 1: Knoevenagel Condensation: Add ethyl cyanoacetate (1.1 eq) and a catalytic amount of a suitable base (e.g., piperidine or a mild inorganic base). Stir the reaction mixture at room temperature for 1-2 hours or until TLC analysis indicates the consumption of the starting aldehyde.

-

Step 2: Michael Addition and Cyclization: To the reaction mixture, add S-methylisothiourea sulfate (1.2 eq) and potassium carbonate (2.5 eq).

-

Reaction Progression: Heat the mixture to 80-100 °C and stir for 4-6 hours. Monitor the progress of the reaction by TLC.

-

Work-up: After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure ethyl 4-amino-6-bromo-2-(methylthio)quinoline-3-carboxylate.

-

Characterization: Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy).

Visualizing the Synthesis

Logical Workflow for the One-Pot Synthesis

The following diagram illustrates the logical steps involved in the one-pot synthesis of the quinoline derivative.

Caption: A flowchart of the one-pot synthesis.

Reaction Pathway

The following diagram outlines the key transformations occurring in the synthesis.

Caption: Key steps in the quinoline synthesis.

Application Notes: Ethyl 3-bromo-5-formyl-2-methylbenzoate as a Versatile Scaffold for Heterocyclic Synthesis in Medicinal Chemistry

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Ethyl 3-bromo-5-formyl-2-methylbenzoate and structurally related substituted aromatic aldehydes are valuable building blocks in medicinal chemistry. The presence of orthogonal functional groups—an aldehyde, a bromine atom, and an ester—allows for a variety of chemical transformations to construct diverse heterocyclic scaffolds. These heterocycles are often privileged structures in drug discovery, known to interact with a wide range of biological targets. This document provides an overview of the application of ethyl 3-bromo-5-formyl-2-methylbenzoate in the synthesis of biologically active molecules and includes a detailed protocol for a representative synthetic transformation.

Key Applications in Medicinal Chemistry

Substituted bromo-formyl benzoates serve as precursors for a multitude of heterocyclic systems, including but not limited to:

-

Benzofurans: The formyl group can be used to construct the furan ring, while the bromo substituent allows for further functionalization via cross-coupling reactions.

-

Thiazoles: The aldehyde functionality is a key electrophile in Hantzsch-type thiazole syntheses.

-

Pyrimidines and other N-heterocycles: The formyl group can react with various binucleophiles to form fused or substituted nitrogen-containing rings.

-

Precursors for PARP Inhibitors: While direct synthesis from this specific starting material is not widely documented, similar substituted benzaldehydes are crucial intermediates in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of anticancer agents. The general strategy involves the construction of a phthalazinone or related heterocyclic core.

The reactivity of the functional groups allows for a modular approach to library synthesis, enabling the exploration of structure-activity relationships (SAR) for lead optimization in drug discovery programs.